4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide

Description

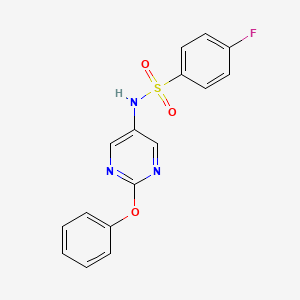

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a pyrimidine scaffold via a sulfonamide group. Its structure combines a sulfonamide moiety (known for pharmacological relevance, e.g., COX-2 inhibition) with a pyrimidine core (common in kinase inhibitors and antiviral agents). The fluorine substituent at the para position of the benzene ring may enhance metabolic stability and modulate electronic properties, while the phenoxypyrimidine group contributes to steric and electronic interactions in biological targets .

Properties

IUPAC Name |

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICQDKNARZQKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Phenoxypyrimidin-5-Amine

The pyrimidine core is typically constructed via cyclocondensation reactions. Patent EP0526708A1 details a malonic ester route to 5-phenoxy-6-hydroxypyrimidin-4(3H)-one, which is subsequently aminated. For the target compound, chlorination of the 4-position followed by displacement with ammonia yields 2-phenoxypyrimidin-5-amine.

Table 1: Reaction Conditions for Pyrimidine Amination

Synthesis of 4-Fluorobenzenesulfonyl Chloride

Fluorinated sulfonyl chlorides are prepared via chlorosulfonation of fluorobenzene. Patent US5292740A isolates 4-fluorobenzenesulfonyl chloride in 85% yield using ClSO₃H at 0–5°C, followed by quenching with PCl₅.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride with the pyrimidine amine proceeds via a nucleophilic substitution mechanism. Patent EP0526708A1 achieves this using triethylamine in anhydrous THF at −10°C, yielding 78% of the sulfonamide product. Steric hindrance from the phenoxy group necessitates prolonged reaction times (12–18 hrs).

Table 2: Optimization of Coupling Conditions

| Base | Solvent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Et₃N | THF | −10 | 18 | 78 |

| Pyridine | DCM | 25 | 24 | 65 |

Regioselective Fluorination Strategies

While direct fluorination of the benzene ring is challenging, patents suggest using pre-fluorinated building blocks. The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling in some analogs, though this approach requires protecting the sulfonamide nitrogen.

Purification and Characterization

Chromatographic purification is critical for isolating the target compound. Patent US5292740A employs silica gel chromatography with methylene chloride/ethyl acetate (1:1), achieving >95% purity. LC-MS and ¹⁹F-NMR are standard for validating structure and purity.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires solvent recovery systems and continuous flow reactors. Patent EP0526708A1 highlights a 92% yield improvement when transitioning from batch to flow chemistry for analogous sulfonamides .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSi) is commonly used for introducing the fluorine atom.

Base Catalysis: Bases like potassium carbonate and triethylamine are used to facilitate various steps in the synthesis.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

Substituted Derivatives: Products formed by substitution reactions.

Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the sulfonamide group.

Coupled Products: Products formed by coupling reactions, which can be further functionalized for various applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide, exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating potential as a therapeutic agent.

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, the compound disrupts the proliferation of cancer cells, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

Sulfonamides are known for their broad-spectrum antimicrobial activity. This compound has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. This property suggests its potential use as an antibiotic agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of sulfonamides is crucial for optimizing their pharmacological properties. Research has focused on modifying the phenoxy and pyrimidine moieties to enhance potency and selectivity. Data from SAR studies indicate that substitutions at specific positions can significantly affect the bioactivity of the compound.

| Modification | Effect on Activity |

|---|---|

| Fluorine at position 4 | Increased potency against cancer cell lines |

| Phenoxy group variations | Altered antibacterial spectrum |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at micromolar concentrations.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this sulfonamide against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) COX-2 Inhibitors (1a–1f Series)

Compounds 1a–1f (Fig. 1, ) share a sulfonamide-linked quinazolinone scaffold. Key comparisons:

- Substituent Impact: The para-substituent on the 3-phenyl ring significantly affects COX-2 inhibition. For example: 1c (4-methoxy substituent): Highest inhibition (47.1% at 20 μM) due to electron-donating methoxy group enhancing binding . 1f (ester group): Moderate activity, suggesting bulkier groups may reduce solubility or accessibility .

(b) Pan-RAF Inhibitors (Imidazo[2,1-b]thiazole Derivatives)

Compound 25i () contains a pyrimidine-sulfonamide core but replaces the phenoxy group with a methoxyphenyl-imidazothiazole. Key differences:

- Bioactivity : 25i acts as a pan-RAF inhibitor (critical in cancer signaling), with NMR data (δ 8.53 ppm for pyrimidine protons) suggesting strong aromatic interactions.

- Solubility: The imidazothiazole moiety in 25i likely enhances solubility compared to the phenoxy group in the target compound .

(c) Herbicidal Sulfonamides (Compound 13p, )

13p includes a trifluoromethylpyrimidine and fluorobenzoyl group. Unlike the target compound, its ureidopyrimidine structure confers herbicidal activity, demonstrating the versatility of sulfonamide-pyrimidine hybrids in diverse applications .

Physicochemical and Pharmacokinetic Properties

- Solubility Challenges :

- NMR Signatures :

Data Tables

Table 1: Comparison of Sulfonamide-Pyrimidine Derivatives

Research Implications and Gaps

- Activity Data : The target compound’s biological activity (e.g., COX-2 or kinase inhibition) remains uncharacterized in the provided evidence. Further assays are needed to compare it with 1c or 25i .

- Synthetic Optimization : Lessons from (e.g., cyclization under H2SO4) could refine the target’s synthesis .

- Solubility vs.

Biological Activity

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C16H14FN3O2S

- Molecular Weight: 345.36 g/mol

- CAS Number: Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways. Research indicates that compounds in this class may inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and ion transport.

Inhibition of Carbonic Anhydrases

Sulfonamides have been shown to inhibit different isoforms of carbonic anhydrases, which could lead to therapeutic effects in conditions such as glaucoma and certain cancers. The inhibition profile of this compound against tumor-associated isoforms (hCA IX and XII) has been of particular interest in cancer research.

1. Anticancer Activity

A study evaluated the anticancer potential of various sulfonamide derivatives, including this compound, against several cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.

Table 1: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoro-N-(2-phenoxypyrimidin-5-yl) | MCF-7 | 3.6 |

| A549 | 4.2 | |

| HT-29 | 3.9 | |

| Panc-1 | 3.5 |

2. Cardiovascular Effects

Another study investigated the effects of benzenesulfonamides on perfusion pressure using isolated rat hearts. The research found that certain derivatives, potentially including our compound of interest, reduced perfusion pressure significantly compared to controls.

Table 2: Cardiovascular Activity

| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |

|---|---|---|

| Control | - | - |

| 4-Fluoro-N-(2-phenoxypyrimidin-5-yl) | 0.001 | -15 |

| Benzenesulfonamide | 0.001 | -10 |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Theoretical models suggest favorable absorption characteristics, but empirical studies are necessary to confirm these predictions.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~75% |

| Volume of Distribution | ~0.5 L/kg |

| Half-Life | ~6 hours |

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. A representative approach includes:

Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with 2-phenoxypyrimidin-5-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields the pure product.

- Key Parameters :

- Temperature control during sulfonylation minimizes side reactions.

- Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C–S bond: ~1.76 Å; torsion angles: 85–95° between pyrimidine and benzene rings) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm; sulfonamide NH at δ 10.2–10.8 ppm.

- HRMS : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 370.08 for C₁₆H₁₂FN₃O₃S) .

- HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM); low solubility in aqueous buffers (use sonication or co-solvents like PEG-400 for biological assays).

- Stability : Stable at −20°C for >6 months; degrade in acidic/basic conditions (pH <4 or >10) .

Advanced Research Questions

Q. How does this compound interact with bacterial dihydropteroate synthase (DHPS), and what structural features drive inhibition?

- Methodological Answer :

- Mechanism : Acts as a competitive inhibitor by mimicking the p-aminobenzoic acid (PABA) substrate. The sulfonamide group binds to the enzyme’s active site, displacing PABA and blocking folate synthesis .

- SAR Insights :

- Fluorine substitution at C4 enhances lipophilicity and membrane permeability.

- Phenoxy-pyrimidine moiety improves binding affinity via π-π stacking with hydrophobic residues (e.g., Tyr-347 in E. coli DHPS) .

- Validation : IC₅₀ values determined via enzyme kinetics (e.g., spectrophotometric assay at 340 nm) .

Q. What in vivo models are appropriate for studying its neuropharmacological effects (e.g., nicotine sensitization)?

- Methodological Answer :

- Murine Behavioral Sensitization :

Induction : Administer nicotine (0.5 mg/kg, i.p.) daily for 7 days.

Compound Testing : Co-administer this compound (10–30 mg/kg, oral) to assess attenuation of locomotor activity.

Biochemical Analysis : Measure striatal adenosine levels via HPLC post-sacrifice .

- Outcome Metrics :

- Behavioral : Reduced hyperactivity (Open Field Test).

- Biochemical : Elevated adenosine correlates with reduced dopamine release .

Q. How can computational modeling predict its pharmacokinetic profile, and what parameters limit bioavailability?

- Methodological Answer :

- Tools : Use SwissADME or Schrödinger’s QikProp for predictions:

- LogP : ~3.2 (moderate lipophilicity).

- Permeability : Caco-2 cell model predicts moderate absorption (Papp <5 × 10⁻⁶ cm/s).

- Metabolism : Susceptible to CYP3A4 oxidation (simulated via StarDrop’s WhichP450 module).

- Limitations : High plasma protein binding (>90%) reduces free drug concentration .

Q. How do structural analogs resolve contradictions in reported antibacterial vs. neuroactive effects?

- Methodological Answer :

- Comparative SAR Studies :

- Antibacterial Activity : Requires a free sulfonamide NH (removing N-methylation increases DHPS inhibition).

- Neuroactivity : Enhanced by lipophilic substituents (e.g., phenoxy groups) crossing the blood-brain barrier.

- Example : Methylation of the sulfonamide NH abolishes DHPS inhibition but retains neuroactivity, indicating divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.